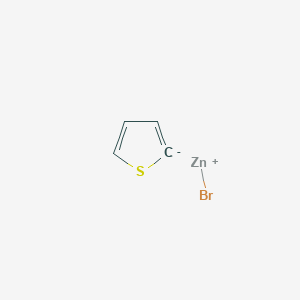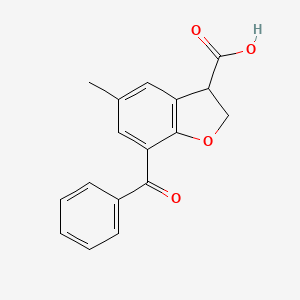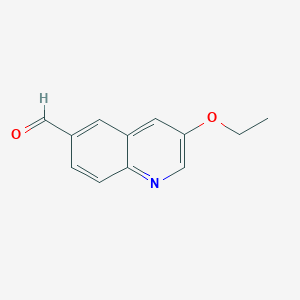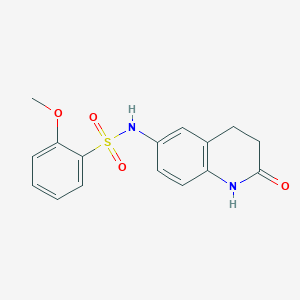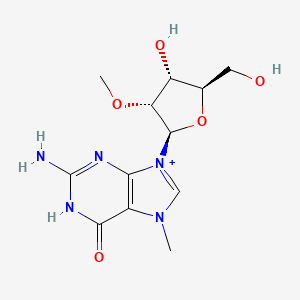![molecular formula C11H11BrN2O B13892661 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol is a chemical compound that features a phenol group attached to an ethyl chain, which is further connected to a 5-bromo-1H-imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol typically involves the following steps:
Bromination of Imidazole: The starting material, imidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromo-1H-imidazole.
Alkylation: The brominated imidazole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with Phenol: The resulting intermediate is then coupled with phenol under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom on the imidazole ring can be reduced to form the corresponding hydrogenated imidazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding, π-π interactions, or halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(5-chloro-1H-imidazol-2-yl)ethyl]phenol
- 4-[2-(5-fluoro-1H-imidazol-2-yl)ethyl]phenol
- 4-[2-(5-iodo-1H-imidazol-2-yl)ethyl]phenol
Uniqueness
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially enhancing the compound’s binding affinity in biological systems. Additionally, the specific positioning of the bromine atom on the imidazole ring can affect the compound’s electronic properties and overall stability.
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol |
InChI |
InChI=1S/C11H11BrN2O/c12-10-7-13-11(14-10)6-3-8-1-4-9(15)5-2-8/h1-2,4-5,7,15H,3,6H2,(H,13,14) |
Clave InChI |
JDRVRISKAJBFKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC2=NC=C(N2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


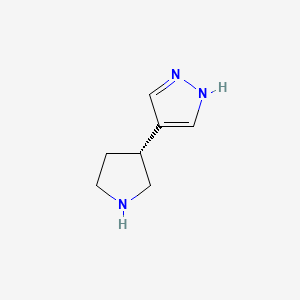
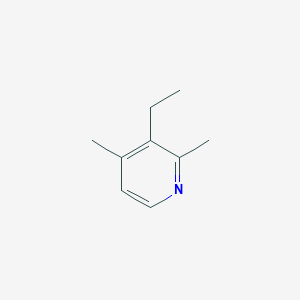
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
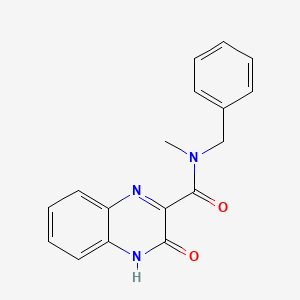
![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
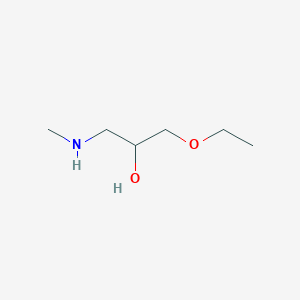
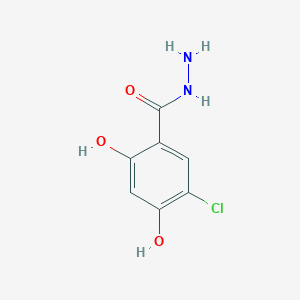
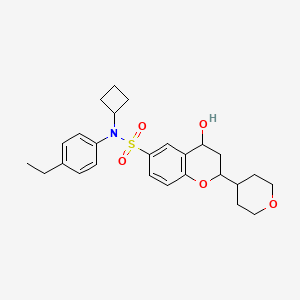
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)
